

# Application Notes and Protocols: Condensation of Tert-Butanesulfinamide with Aldehydes and Ketones

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## Compound of Interest

Compound Name: *Tert-Butanesulfinamide*

Cat. No.: *B031220*

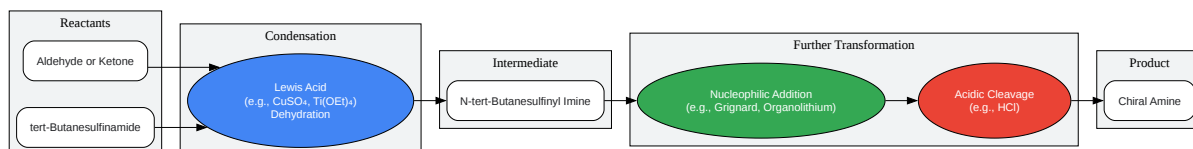
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## Introduction

**tert-Butanesulfinamide** (Ellman's auxiliary) is a versatile chiral reagent widely employed in the asymmetric synthesis of amines.[1][2] Its condensation with aldehydes and ketones affords N-tert-butanesulfinyl imines, which are key intermediates for the stereoselective synthesis of a diverse range of chiral amines.[3][4] The tert-butanesulfinyl group serves as a powerful chiral directing group, activating the imine for nucleophilic addition and allowing for the synthesis of highly enantioenriched amine products after facile acidic cleavage.[4][5] This document provides detailed protocols for the condensation of **tert-butanesulfinamide** with aldehydes and ketones using various Lewis acidic dehydrating agents.

## Mechanism and Workflow

The condensation reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form the corresponding N-tert-butanesulfinyl imine. Lewis acids are employed to facilitate the dehydration step. The resulting chiral sulfinylimines are stable and can be isolated, though they are often used in situ for subsequent nucleophilic additions.[6][7]



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Caption: General workflow for the synthesis of chiral amines using **tert-butanesulfinamide**.

## Data Presentation

The following tables summarize the reaction yields for the condensation of **tert-butanesulfinamide** with a variety of aldehydes and ketones under different conditions.

Table 1: Condensation with Aldehydes

Aldehyde	Dehydrating Agent	Equiv. of Aldehyde	Solvent	Yield (%)	Reference
Isobutyraldehyde	MgSO <sub>4</sub>	2.0	CH <sub>2</sub> Cl <sub>2</sub>	96	[8]
Isobutyraldehyde	CuSO <sub>4</sub>	1.1	CH <sub>2</sub> Cl <sub>2</sub>	90	[8][9]
p-Anisaldehyde	CuSO <sub>4</sub>	1.1	CH <sub>2</sub> Cl <sub>2</sub>	81	[8]
Pivaldehyde	Ti(OEt) <sub>4</sub>	1.1	THF	82	[8][9]
Various (electron deficient, electron rich, aliphatic)	KHSO <sub>4</sub>	-	-	High	[10]

Table 2: Condensation with Ketones

Ketone	Dehydrating Agent	Solvent	Yield (%)	Reference
Acetophenone	Ti(OEt) <sub>4</sub>	THF	91	[8]
2-Hexanone	Ti(OEt) <sub>4</sub>	THF	85	[8]
Isopropyl Butyl Ketone	Ti(OEt) <sub>4</sub>	THF	77	[6]
4-Acetylbenzonitrile	Ti(OEt) <sub>4</sub>	THF	82 (in situ reduction)	[6]
Various	Ti(OEt) <sub>4</sub>	THF	77-91	[9]

## Experimental Protocols

### Protocol 1: CuSO<sub>4</sub>-Mediated Condensation with Aldehydes

This protocol is effective for a wide range of aldehydes, including sterically demanding and electron-rich substrates, using only a slight excess of the aldehyde.[8][9]

Materials:

- (R)- or (S)-**tert-Butanesulfinamide**
- Aldehyde
- Anhydrous Copper (II) Sulfate ( $\text{CuSO}_4$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Celite

Procedure:

- To a flask containing a stir bar, add (R)- or (S)-**tert-butanesulfinamide** (1.0 equiv) and anhydrous  $\text{CuSO}_4$  (2.0 equiv).
- Add anhydrous  $\text{CH}_2\text{Cl}_2$  to the flask.
- Add the aldehyde (1.1 equiv) to the suspension.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite and rinse the filter cake with  $\text{CH}_2\text{Cl}_2$ .
- Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl aldimine.
- The crude product can often be used without further purification. If necessary, purification can be achieved by flash chromatography on silica gel.

## Protocol 2: $\text{Ti}(\text{OEt})_4$ -Mediated Condensation with Aldehydes and Ketones

This protocol is particularly useful for unreactive aldehydes and for the condensation with ketones.<sup>[6][8][9]</sup>

### Materials:

- (R)- or (S)-**tert-Butanesulfinamide**
- Aldehyde or Ketone
- Titanium (IV) Ethoxide ( $\text{Ti}(\text{OEt})_4$ )
- Tetrahydrofuran (THF), anhydrous
- Brine

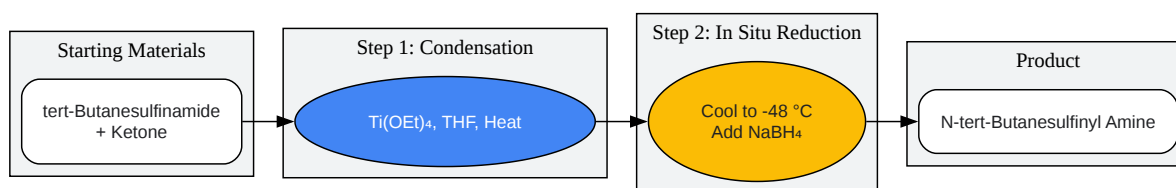
### Procedure:

- To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add (R)- or (S)-**tert-butanesulfinamide** (1.0 equiv) and the aldehyde or ketone (1.1-1.2 equiv).
- Add anhydrous THF to dissolve the starting materials.
- Add  $\text{Ti}(\text{OEt})_4$  (1.5-2.0 equiv) to the solution.
- Heat the reaction mixture to reflux (typically 65-70 °C) for 3-5 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into an equal volume of brine with rapid stirring.
- Stir vigorously for 10-15 minutes, then filter the resulting suspension through a pad of Celite.
- Rinse the filter cake with an organic solvent such as ethyl acetate.

- Separate the organic layer of the filtrate and wash the aqueous layer with the same organic solvent.
- Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- The crude N-tert-butanesulfinyl imine can be purified by flash chromatography on silica gel.

### One-Pot Reductive Amination of Ketones

A one-pot procedure for the condensation and subsequent in situ reduction of the resulting N-tert-butanesulfinyl ketimines has also been developed.[6] This method is highly efficient for the asymmetric synthesis of  $\alpha$ -branched amines.



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Caption: Workflow for the one-pot reductive amination of ketones.

### Conclusion

The condensation of **tert-butanesulfinamide** with aldehydes and ketones is a robust and highly utilized method for the synthesis of chiral N-tert-butanesulfinyl imines. These intermediates are pivotal in the asymmetric synthesis of a vast array of chiral amines, which are prevalent in pharmaceuticals and other bioactive molecules.[2][3] The choice of protocol depends on the reactivity of the carbonyl compound, with  $\text{CuSO}_4$  being a mild and effective reagent for many aldehydes, while  $\text{Ti}(\text{OEt})_4$  is more suitable for less reactive aldehydes and ketones. The one-pot reductive amination procedure offers an efficient route to chiral protected

amines directly from ketones. The tert-butanefulfinyl group can also be recycled after cleavage, enhancing the practicality of this methodology on a larger scale.[11][12]

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